3-(Methoxymethylidene)cyclopent-1-ene
Description
3-(Methoxymethylidene)cyclopent-1-ene is a cyclopentene derivative featuring a methoxymethylidene substituent at the 3-position. The methoxymethylidene group (CH₂=CH-OCH₃) combines a methylidene (sp²-hybridized carbon) with a methoxy group, imparting unique electronic and steric properties.
Properties
CAS No. |
60778-43-0 |
|---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
3-(methoxymethylidene)cyclopentene |
InChI |
InChI=1S/C7H10O/c1-8-6-7-4-2-3-5-7/h2,4,6H,3,5H2,1H3 |
InChI Key |
JUGDHAKYRHALPJ-UHFFFAOYSA-N |
Canonical SMILES |
COC=C1CCC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethylidene)cyclopent-1-ene can be achieved through several methods. One common approach involves the reaction of cyclopentene with methoxymethylidene reagents under specific conditions. For example, the reaction of cyclopentene with methoxymethylidene chloride in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethylidene)cyclopent-1-ene undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bond into a single bond, yielding cyclopentane derivatives.
Substitution: The methoxymethylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Meta-chloroperoxybenzoic acid, osmium tetroxide.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, methoxymethylidene chloride.
Major Products
Epoxides: Formed through oxidation reactions.
Diols: Formed through hydroxylation reactions.
Cyclopentane derivatives: Formed through reduction reactions.
Scientific Research Applications
3-(Methoxymethylidene)cyclopent-1-ene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Methoxymethylidene)cyclopent-1-ene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in different reactions, depending on the conditions. Its methoxymethylidene group can participate in resonance stabilization, influencing the reactivity of the compound.
Comparison with Similar Compounds
Comparison with Similar Cyclopentene Derivatives
Substituent-Driven Reactivity and Functionalization
Halogen-Substituted Derivatives
- 3-(2-Bromoethyl)cyclopent-1-ene ():
- Structure : Bromoethyl group at the 3-position.
- Reactivity : Used in palladium-catalyzed cross-coupling reactions (e.g., with Grignard reagents) to form alcohols or extend carbon chains .
- Key Data : Synthesized via magnesium-mediated reactions in ether, purified via column chromatography (yield: ~92%) .
Sulfonate Ester Derivatives
Amino and Carboxylic Acid Derivatives
- (S)-3-Amino-4-(difluoromethylenyl)cyclopent-1-ene-1-carboxylic Acid (): Structure: Amino and difluoromethylenyl groups enhance hydrogen-bonding and electronic effects. Key Data: Synthesized via LiOH-mediated hydrolysis and TFA deprotection; characterized by HRMS and multinuclear NMR .
Photochromic Diarylethenes
Electronic and Steric Effects
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
